
1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as PF-06463922, is a small molecule inhibitor that has shown promise in the treatment of cancer. This compound has been the subject of extensive research due to its potential as a targeted therapy for cancer patients.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of novel pyridine, naphthyridine derivatives, and their potential applications in materials science and pharmacology. Abdelrazek et al. (2010) explored the dimerization reactions of furan and thiophen derivatives, leading to the development of complex heterocyclic compounds with potential applications in organic electronics and pharmacologically active substances (Abdelrazek et al., 2010). Similarly, Ergun et al. (2014) reported the synthesis of thio- and furan-fused heterocycles, which are crucial for the development of new molecules with potential applications in drug discovery and materials science (Ergun et al., 2014).
Catalysis and Polymerization
The influence of dimethylamino groups in Ziegler-Natta polymerization catalysis was studied by Flores et al. (1996), showcasing the utility of [2-(dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes in enhancing catalytic activities and selectivities for polymerization of styrene, ethylene, and propylene (Flores et al., 1996). This research contributes to the development of more efficient catalysts for industrial polymer production.
Fluorescence and Material Science
Boobalan et al. (2012) designed and synthesized a highly water-soluble perylene bisimide derivative, demonstrating its potential use in materials science, particularly in the development of highly fluorescent markers and sensors for biological and environmental applications (Boobalan et al., 2012).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-17(2)12(13-4-3-7-20-13)10-15-14(18)16-11-5-8-19-9-6-11/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEVGPNXYZBSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCOCC1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)
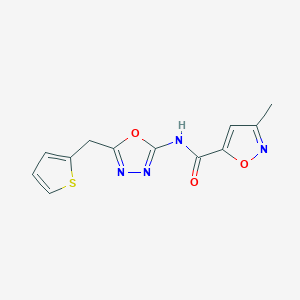
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)thiazole-4-carboxamide](/img/structure/B2462591.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
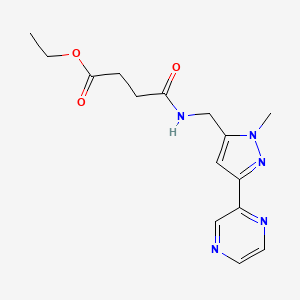
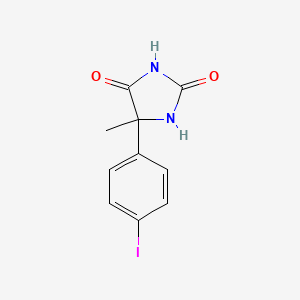
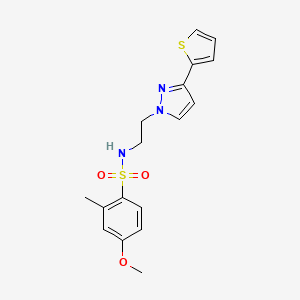
![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2462601.png)

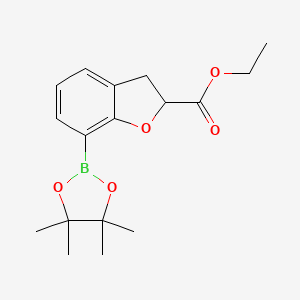
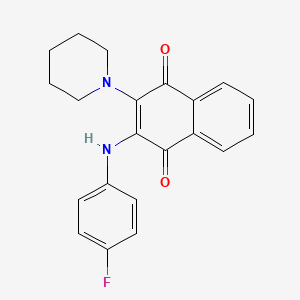
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)